molecular formula C16H26N4O2 B12245801 Tert-butyl 3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxylate

Tert-butyl 3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxylate

Cat. No.: B12245801
M. Wt: 306.40 g/mol
InChI Key: BQDRUIFCKKRFGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group and a methyl(5-methylpyrimidin-2-yl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyrimidine Group: The 5-methylpyrimidin-2-yl group can be introduced via a nucleophilic substitution reaction.

    Attachment of the Tert-butyl Ester Group: The tert-butyl ester group is typically introduced through esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-chloro-2-pyridinyl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-bromo-2-pyridinyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxylate is unique due to its specific substitution pattern and the presence of both a piperidine ring and a pyrimidine group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C16H26N4O2

Molecular Weight

306.40 g/mol

IUPAC Name

tert-butyl 3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C16H26N4O2/c1-12-9-17-14(18-10-12)19(5)13-7-6-8-20(11-13)15(21)22-16(2,3)4/h9-10,13H,6-8,11H2,1-5H3

InChI Key

BQDRUIFCKKRFGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.